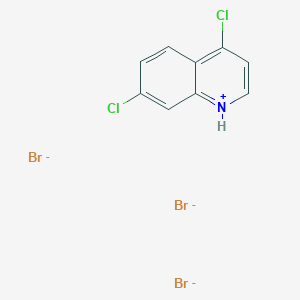

3,5-Dichlor-2-(Trichlormethyl)pyridin-4-amin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyridine-based compounds often involves multi-step chemical reactions starting from commercially available reagents. For instance, a fused, tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), was synthesized through a two-step reaction with a total yield of 75%. This process included azidonation of 4-amino-2,6-dichloro-3,5-dinitropyridine with nitrogen elimination and ring closure, followed by another azidonation and azido–tetrazolo tautomerism (Ma, Pan, Jiang, Liu, & Yao, 2018).

Molecular Structure Analysis

The crystal structure of these pyridine-based compounds can be quite complex. The crystal of ANTP, for example, is orthorhombic, with specific space group and crystal parameters, exhibiting high density and good detonation properties. Such detailed molecular structure analysis aids in understanding the physical and chemical properties of these compounds (Ma, Pan, Jiang, Liu, & Yao, 2018).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including nucleophilic substitutions that lead to the formation of novel compounds. These reactions are influenced by factors such as ligand ratio, anion, hydrogen bonding, and pi-stacking, resulting in diverse structural motifs (Feazell, Carson, & Klausmeyer, 2006).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and density, are crucial for the practical applications of these compounds. The aforementioned ANTP exhibits surprisingly high density (1.92 g cm−3 at 293 K) and low thermal stability, which are significant for its use in energetic materials (Ma, Pan, Jiang, Liu, & Yao, 2018).

Chemical Properties Analysis

The chemical properties of 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine derivatives, such as reactivity with other chemical entities, play a significant role in their functionality and application. The synthesis process, involving reactions with various chemical reagents, tailors these properties for specific applications, emphasizing the importance of understanding these chemical interactions (Ma, Pan, Jiang, Liu, & Yao, 2018).

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Diese Verbindung wird bei der Synthese von 3,5-Dichlor-2-Arylpyridinen über palladium(II)acetat-katalysierte ligandenfreie Suzuki-Reaktionen mit Arylboronsäuren verwendet . Diese Methode ist hocheffizient, umweltfreundlich und erfordert milde Reaktionsbedingungen .

Pharmazeutische Forschung

Biaryle mit Pyridinringen, wie z. B. 3,5-Dichlor-2-Arylpyridine, sind in der pharmazeutischen Forschung von Bedeutung . Sie werden bei der Entwicklung verschiedener Medikamente eingesetzt .

Pestizidforschung

3,5-Dichlor-2-Arylpyridine sind auch in der Pestizidforschung von Bedeutung . Sie werden bei der Synthese verschiedener pestizidaktiver Pyridinverbindungen verwendet .

Herbizidentwicklung

Diese Verbindung wird bei der Entwicklung von Herbiziden verwendet . Es ist ein wichtiges organisches Zwischenprodukt für die Agrochemieindustrie .

Lichtemittierende Materialien

Biaryle mit Pyridinringen werden bei der Entwicklung von lichtemittierenden Materialien verwendet

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dichloro-2-(trichloromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl5N2/c7-2-1-13-5(6(9,10)11)3(8)4(2)12/h1H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYZLTAYNCBWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(Cl)(Cl)Cl)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162349 | |

| Record name | 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

14321-05-2 | |

| Record name | 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014321052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)